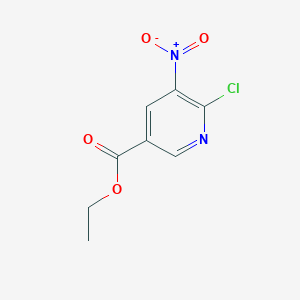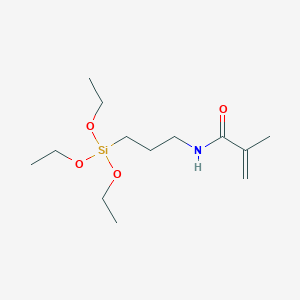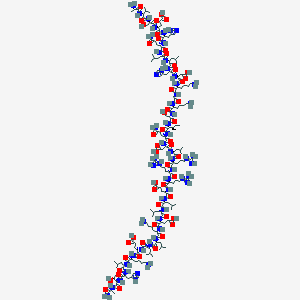
4-Brom-3-chlorbenzaldehyd
Übersicht
Beschreibung
4-Bromo-3-chlorobenzaldehyde is a chemical compound with the CAS Number: 120077-69-2 . It has a molecular weight of 219.46 and its molecular formula is C7H4BrClO . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for 4-Bromo-3-chlorobenzaldehyde is 1S/C7H4BrClO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H . The structure of this compound can be represented as a benzene ring with a bromine atom at the 4th position, a chlorine atom at the 3rd position, and a formyl group (CHO) at the 1st position .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-3-chlorobenzaldehyde are not available, it’s known that benzaldehyde derivatives are used in various chemical reactions. For instance, substituted benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes . Further, substituted chalcones obtained by using benzaldehyde derivatives show anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial, and anti-oxidant properties .Physical And Chemical Properties Analysis
4-Bromo-3-chlorobenzaldehyde is a white to yellow solid . It has a density of 1.7±0.1 g/cm3 . The boiling point is estimated to be 277.8±20.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Infrarotspektroskopie und Studien zur Lösungsmittelwechselwirkung
4-Brom-3-chlorbenzaldehyd: wird in der Infrarotspektroskopie (IR) zur Untersuchung von Verbindungen und Lösungsmittelwechselwirkungen eingesetzt. Die spektralen Daten dieser Verbindung können, wenn sie mittels IR-Spektroskopie und Dichtefunktionaltheorie (DFT) analysiert werden, die Auswirkungen von Lösungsmitteln auf die Carbonyl-Streckschwingungen aufzeigen. Solche Studien sind entscheidend für das Verständnis des Lösungsmitteleinflusses auf die physikalischen Eigenschaften von Verbindungen .
Pharmazeutische Chemie
Im Bereich der pharmazeutischen Chemie dient This compound als Vorläufer für die Synthese von Verbindungen, die möglicherweise die Sauerstoffaffinität des menschlichen Hämoglobins erhöhen. Dies ist besonders wichtig für die Behandlung von Erkrankungen wie Sichelzellkrankheit, bei denen die Verbesserung des Sauerstofftransports ein therapeutisches Ziel darstellt .
Agrochemikalien und Pestizidproduktion
Die Derivate der Verbindung sind wertvoll bei der Herstellung von Agrochemikalien. Durch ihre Funktion als Zwischenprodukte tragen sie zur Synthese von Pestiziden und Herbiziden bei und spielen eine wichtige Rolle beim Schutz von Nutzpflanzen und der Sicherstellung der landwirtschaftlichen Produktivität .
Aromastoffe und Kosmetik
This compound: wird auch bei der Herstellung von Aromastoffen und Kosmetikprodukten eingesetzt. Seine strukturellen Eigenschaften ermöglichen seinen Einsatz als Baustein bei der Synthese von Verbindungen, die Konsumprodukten Duft und Geschmack verleihen .
Textil- und Farbstoffindustrie
Diese Verbindung findet Anwendung in der Textilindustrie, wo sie zur Synthese von Farbstoffen und Pigmenten verwendet wird. Diese Derivate färben Textilien ein und sind unerlässlich für die Herstellung verschiedener Textilien .
Metallkoordinationschemie
In der Koordinationschemie wird This compound verwendet, um Schiff-Basen-Liganden zu erzeugen. Diese Liganden können Metalle chelatisieren und Komplexe bilden, die in der Katalyse, Materialwissenschaft und der Synthese von Nanomaterialien nützlich sind .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 4-Bromo-3-chlorobenzaldehyde are not available, benzaldehyde derivatives, in general, continue to be a subject of interest in various fields such as pharmaceutical chemistry and chemical industry . Their potential applications in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes, and as ligands in metal coordination chemistry suggest a promising future .
Wirkmechanismus
Target of Action
4-Bromo-3-chlorobenzaldehyde is a derivative of benzaldehyde, which is commonly employed in the field of pharmaceutical chemistry Benzaldehyde derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Benzaldehyde derivatives can undergo various chemical reactions, such as forming oximes and hydrazones . These reactions involve the aldehyde group of the benzaldehyde derivative reacting with hydroxylamine or hydrazine, respectively . The resulting products can have different biological activities.
Biochemical Pathways
Benzaldehyde derivatives are known to be involved in various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Benzaldehyde derivatives are known to exhibit various biological activities, including antibacterial, antitumor, anti-inflammatory, antifungal, antimicrobial, and antioxidant properties .
Action Environment
The action of 4-Bromo-3-chlorobenzaldehyde can be influenced by various environmental factors. For instance, the polarity of the solvent can influence the infrared spectra of the compound, which is known as the solvent effect . This can potentially affect the compound’s interactions with its targets.
Eigenschaften
IUPAC Name |
4-bromo-3-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYVDYZLCRUOTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555081 | |
| Record name | 4-Bromo-3-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120077-69-2 | |
| Record name | 4-Bromo-3-chlorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120077-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B169128.png)








